SPR Binding Affinity to rhMD2: MD2-IN-1 vs Xanthohumol (Direct Head-to-Head Within Same Study)
In a direct SPR comparison performed under identical experimental conditions, MD2-IN-1 (compound 20) demonstrated a KD of 189 μM for recombinant human MD2 protein, representing a 2.43-fold stronger binding affinity than the natural MD2 inhibitor xanthohumol, which exhibited a KD of 460 μM [1]. MD2-IN-1 also showed no detectable binding to rhTLR4 protein, confirming MD2 specificity, whereas xanthohumol's TLR4 binding profile was not characterized in this study [1].
| Evidence Dimension | Binding affinity (KD) to recombinant human MD2 protein via Surface Plasmon Resonance (SPR) |
|---|---|
| Target Compound Data | KD = 189 μM (rhMD2); no binding to rhTLR4 |
| Comparator Or Baseline | Xanthohumol: KD = 460 μM (rhMD2); TLR4 binding not reported |
| Quantified Difference | 2.43-fold stronger MD2 binding affinity (189 vs 460 μM); confirmed MD2 selectivity vs rhTLR4 |
| Conditions | ProteOn XPR36 SPR system; rhMD2 protein immobilized on HTE sensor chip; compounds injected at multiple concentrations; 25 °C; PBS pH 7.4 |
Why This Matters
The 2.43-fold improvement in target binding affinity over the well-known natural MD2 inhibitor xanthohumol, combined with confirmed absence of TLR4 binding, positions MD2-IN-1 as a more potent and target-selective chemical probe for MD2-dependent pathway dissection.
- [1] Zhang Y, Wu J, Ying S, Chen G, Wu B, Xu T, Liu Z, Liu X, Huang L, Shan X, Dai Y, Liang G. Discovery of new MD2 inhibitor from chalcone derivatives with anti-inflammatory effects in LPS-induced acute lung injury. Sci Rep. 2016 Apr 27;6:25130. doi: 10.1038/srep25130. View Source
